molecular formula C16H19N3O4 B2943155 methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate CAS No. 2034563-40-9

methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate

Cat. No. B2943155
CAS RN: 2034563-40-9
M. Wt: 317.345
InChI Key: XXJRZIHPQGUZHV-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are found in various important classes of compounds, such as certain dyes and drugs .


Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, pyrazole compounds are often synthesized using reactions such as the condensation of hydrazines with 1,3-diketones .


Chemical Reactions Analysis

Again, while I don’t have specific information on this compound, compounds containing a pyrazole ring, an ester group, and an ether group can participate in a variety of chemical reactions. For example, the ester group could undergo hydrolysis, transesterification, or reduction .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Studies have shown that derivatives of pyrazolylbenzoates, which are structurally related to methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate, exhibit interesting hydrogen-bonded supramolecular structures. For instance, the molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate are linked by two independent N-H...O hydrogen bonds into a chain of edge-fused and alternating rings. Similarly, a combination of N-H...N and N-H...O hydrogen bonds links the molecules of methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate into sheets of rings. In another derivative, the molecular components are linked into a three-dimensional framework structure by a combination of five independent hydrogen bonds, showcasing the potential for constructing complex molecular architectures (Portilla et al., 2007).

Pressure-Induced Phase Transitions

Research on methyl 2-(carbazol-9-yl)benzoate, another structurally related compound, under high pressure revealed its ability to transform from a structure with eight molecules in the crystallographic asymmetric unit to a structure with two. This transformation demonstrates the compound's unique conformational flexibility and the effect of pressure on molecular packing, which could be relevant for materials science applications (Johnstone et al., 2010).

Scaffold for Highly Functionalized Derivatives

The synthesis of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate through a domino reaction offers a convenient scaffold for the synthesis of new highly functionalized derivatives. This demonstrates the compound's utility in organic synthesis and drug discovery as a precursor for various biologically active molecules (Ruano et al., 2005).

Antioxidant Properties and DFT Calculations

The novel pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, has been characterized for its antioxidant properties. The study included synthesis, characterization, and DFT calculations, highlighting its potential for pharmaceutical applications and as a model compound for studying antioxidant mechanisms (Naveen et al., 2021).

Future Directions

The future research directions would depend on the compound’s properties and potential applications. It could be studied for potential medicinal properties, given that other pyrazole compounds are found in various drugs . Alternatively, it could be used as a building block in the synthesis of more complex compounds.

Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound in the body, which could be various enzymes, receptors, or other proteins. The compound might interact with these targets to modulate their activity, leading to changes in biochemical pathways and cellular functions .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution. Its metabolism could involve various enzymes, and its excretion could occur via the kidneys or liver .

The action environment, including factors like pH, temperature, and the presence of other molecules, could influence the compound’s stability and efficacy. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .

properties

IUPAC Name

methyl 4-[2-(2-pyrazol-1-ylethoxy)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-22-16(21)14-5-3-13(4-6-14)15(20)17-8-11-23-12-10-19-9-2-7-18-19/h2-7,9H,8,10-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJRZIHPQGUZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)carbamoyl)benzoate

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